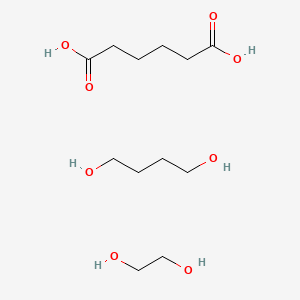
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid is a polymeric compound with the molecular formula C12H22O6 and a molecular weight of 262.2995 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol typically involves the polycondensation reaction of hexanedioic acid (adipic acid) with 1,4-butanediol and 1,2-ethanediol. The reaction is carried out under specific conditions, such as elevated temperatures and the presence of catalysts, to facilitate the formation of the polymer . Industrial production methods often involve continuous processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials for medical and environmental applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to form stable bonds with other molecules. This stability makes it suitable for use in various applications, including drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid can be compared with other similar compounds, such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis [4-isocyanatobenzene]: This compound has a different molecular structure and is used in different applications.
Adipic acid, polymer with 1,4-butanediol and ethylene glycol: Similar in structure but may have different properties and uses.
The uniqueness of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
26570-73-0 |
|---|---|
Molekularformel |
C12H26O8 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
butane-1,4-diol;ethane-1,2-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2 |
InChI-Schlüssel |
LBXDJRWWKSGUOY-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
Key on ui other cas no. |
26570-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


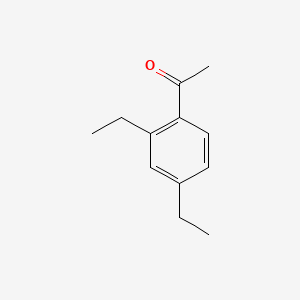
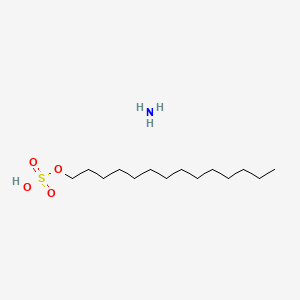
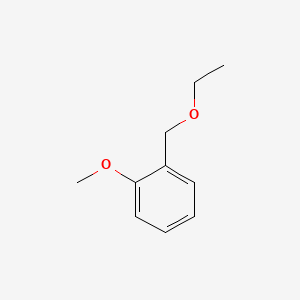
![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)
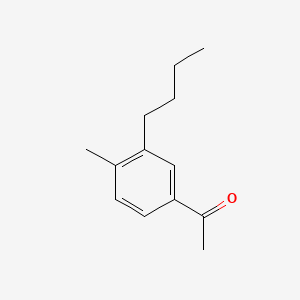
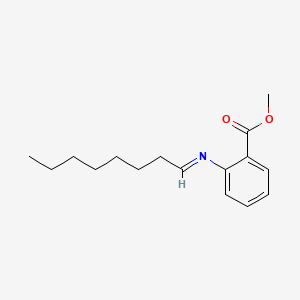
![Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester](/img/structure/B1617221.png)
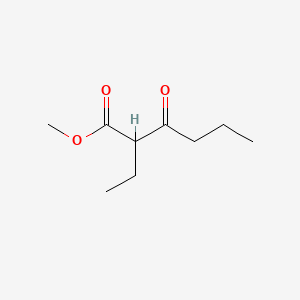
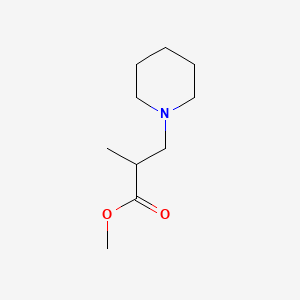
![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)
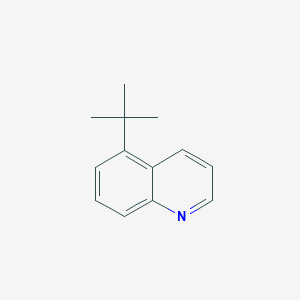
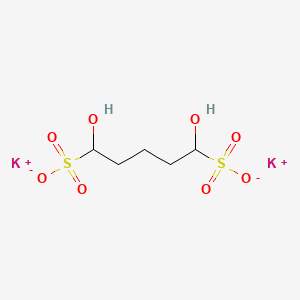

![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)
